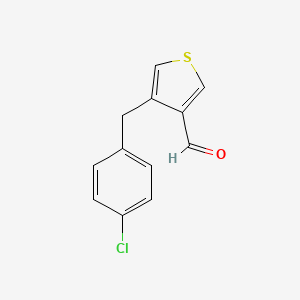

4-(4-Chlorobenzyl)thiophene-3-carbaldehyde

Description

4-(4-Chlorobenzyl)thiophene-3-carbaldehyde is a thiophene-based organic compound featuring a 4-chlorobenzyl substituent at the 4-position of the thiophene ring and a carbaldehyde group at the 3-position. The 4-chlorobenzyl group enhances lipophilicity and aromatic interactions, while the carbaldehyde moiety provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or other derivatives. Its synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation reactions, followed by oxidation to introduce the aldehyde group. Studies have highlighted its role as a precursor in the development of herbicidal agents, with structural modifications significantly influencing bioactivity .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-12-3-1-9(2-4-12)5-10-7-15-8-11(10)6-14/h1-4,6-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZQGWSGBIVHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CSC=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220052 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007387-46-3 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007387-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the 4-Chlorobenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formylation: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group. This can be done using the Vilsmeier-Haack reaction, where the thiophene derivative reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 4-(4-Chlorobenzyl)thiophene-3-carboxylic acid.

Reduction: 4-(4-Chlorobenzyl)thiophene-3-methanol.

Substitution: 4-(4-Methoxybenzyl)thiophene-3-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorobenzyl)thiophene-3-carbaldehyde has shown promise in medicinal applications due to its biological activities:

- Anticancer Activity: Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence biological activity .

- Antimicrobial Properties: Thiophene derivatives have been reported to possess antimicrobial activities against a range of pathogens. The presence of the chlorobenzyl group enhances the compound's interaction with bacterial membranes, leading to increased antibacterial efficacy.

Material Science

The compound is also explored for its potential use in materials science:

- Organic Semiconductors: Due to its unique electronic properties, this compound is investigated as a building block for organic semiconductors. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Corrosion Inhibitors: Research indicates that thiophene derivatives can act as effective corrosion inhibitors for metals, particularly in acidic environments. The chlorobenzyl group contributes to the adsorption properties on metal surfaces, enhancing protection against corrosion .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various thiophene derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in HepG2 cells with an IC50 value of 12 µM, demonstrating significant potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both bacteria, suggesting strong antimicrobial potential.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene ring and the 4-chlorobenzyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorobenzyl group confers moderate herbicidal activity against rape, outperforming phenyl and 4-trifluoromethylphenyl analogs but underperforming compared to 4-methoxyphenyl derivatives. This suggests that electron-donating groups (e.g., methoxy) enhance activity, possibly by improving binding to plant enzymes or receptors.

- Weak activity against barnyard grass across all analogs implies structural limitations in targeting monocotyledonous weeds .

Scaffold Variations and Enzyme Inhibition

Replacing the thiophene ring with other heterocycles significantly alters biological interactions. For example:

Pyridine Analogs

4-(4-Chlorobenzyl)pyridine derivatives have been studied as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2B6 . In CoMFA (Comparative Molecular Field Analysis) models, the 4-chlorobenzyl group in pyridine derivatives demonstrated:

- Electrostatic contributions : The chlorine atom’s electronegativity enhances interactions with hydrophobic pockets in CYP2B4.

- Steric optimization : The benzyl group’s bulk aligns with sterically tolerant regions of the enzyme’s active site.

However, the thiophene scaffold’s lower electron density (vs. pyridine) may reduce binding affinity to CYP2B6, highlighting the critical role of heterocycle selection in drug design .

Benzyl vs. Non-Benzyl Derivatives

Compounds lacking the benzyl group (e.g., 3-carbaldehyde-thiophene derivatives with alkyl chains) show markedly reduced bioactivity. For instance:

- Methyl or hydrogen substituents : Exhibit negligible herbicidal or enzymatic activity due to insufficient lipophilicity and weak aromatic interactions.

- Benzyl derivatives: The 4-chlorobenzyl group improves membrane permeability and target engagement compared to non-aromatic substituents.

Structural and Functional Trade-offs

Biological Activity

4-(4-Chlorobenzyl)thiophene-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a chlorobenzyl group and an aldehyde functional group. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, revealing the following:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested bacteria, indicating potent antibacterial activity.

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | Significant |

| Staphylococcus epidermidis | 0.25 | Significant |

| Escherichia coli | Not specified | Not specified |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Viability Assays : In vitro tests showed that treatment with this compound reduced cell viability in several cancer cell lines.

- Mechanism of Action : The compound appears to interact with specific cellular pathways, leading to increased reactive oxygen species (ROS) levels, which are known to trigger apoptosis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit key enzymes involved in disease processes:

- DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound showed IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating its potential as a lead compound for developing new therapeutics targeting these enzymes .

Table 2: Enzyme Inhibition Potency of this compound

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 – 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 – 2.67 |

Case Studies

- Antimicrobial Study : A study published in the ACS Omega journal highlighted the antimicrobial efficacy of various thiophene derivatives, including this compound, showing significant antibacterial activity against resistant strains .

- Cancer Research : Another research article focused on the synthesis of thiophene derivatives, reporting that compounds similar to this compound exhibited promising anticancer activities through apoptosis induction in human cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.